

An In-depth Technical Guide to the Cross-linking of Carbomer 941

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Compound of Interest

Compound Name: Carbomer 941

Cat. No.: B606477

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This technical guide provides a comprehensive overview of the cross-linking of **Carbomer 941**, a high molecular weight polymer of acrylic acid. Esteemed for its utility as a thickening, suspending, and stabilizing agent, **Carbomer 941**'s unique properties are fundamentally dictated by its cross-linked structure. This document delves into the synthesis, characterization, and critical parameters of its cross-linking, offering detailed experimental protocols and quantitative data to support advanced research and development.

Core Concepts: The Chemistry of Carbomer 941 Cross-linking

Carbomer 941 is a synthetic polymer synthesized from acrylic acid monomers.^[1] Its defining characteristic is the three-dimensional network formed by the cross-linking of the polyacrylic acid chains. This cross-linking is the primary determinant of its rheological properties, including its high viscosity at low concentrations.

The cross-linking agent predominantly used for **Carbomer 941** is an allyl ether of pentaerythritol.^{[1][2]} This polyfunctional monomer is incorporated during the polymerization process, creating covalent bonds between the linear polyacrylic acid chains and resulting in a gel-like structure.

The synthesis of **Carbomer 941** is typically achieved through precipitation polymerization.[3] In this method, the acrylic acid monomer and the cross-linking agent are polymerized in an organic solvent in which the resulting polymer is insoluble. This leads to the precipitation of the cross-linked polymer as fine particles.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the cross-linking and physical properties of **Carbomer 941**.

Parameter	Value	Reference
Cross-linking Agent	Allyl ethers of pentaerythritol	[2]
Carboxylic Acid Content	56.0% - 68.0% (on dried basis)	
Viscosity (0.5% neutralized aqueous dispersion)	4,000 - 11,000 mPa·s	
Estimated Molecular Weight Between Cross-links (Mc)	237,600 g/mol	

Table 1: Key Specifications of **Carbomer 941**

Experimental Protocols

This section provides detailed methodologies for the synthesis of the cross-linking agent, the polymerization of **Carbomer 941**, and the characterization of its cross-linked structure.

Synthesis of the Cross-linking Agent: Pentaerythritol Allyl Ether

This protocol is based on the principles of etherification of pentaerythritol with allyl chloride.

Materials:

- Pentaerythritol
- Allyl chloride

- Sodium hydroxide or Potassium hydroxide (alkali catalyst)
- Phase transfer catalyst (e.g., tetrabutylammonium bromide or PEG 200-1000)
- Organic solvent (e.g., toluene)

Procedure:

- In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve pentaerythritol in an aqueous solution of the alkali catalyst.
- Add the phase transfer catalyst to the mixture.
- Slowly add allyl chloride to the reaction mixture while maintaining the temperature between 60-80°C. The molar ratio of allyl chloride to pentaerythritol should be in the range of 3.0-5.5 to 1.0.
- Maintain the reaction at 60-80°C for 8-10 hours with continuous stirring.
- After the reaction is complete, cool the mixture and neutralize it with a suitable acid.
- Wash the organic layer with water to remove salts.
- Separate the organic layer and remove the solvent under reduced pressure to obtain the pentaerythritol allyl ether.

Synthesis of Carbomer 941 via Precipitation Polymerization

This protocol outlines the general procedure for the synthesis of cross-linked polyacrylic acid.

Materials:

- Acrylic acid (monomer)
- Pentaerythritol allyl ether (cross-linking agent)
- Free radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)

- Non-aqueous solvent (e.g., ethyl acetate, acetone)
- Nitrogen gas

Procedure:

- In a four-necked glass reactor equipped with a stirrer, condenser, thermometer, and nitrogen inlet, add the non-aqueous solvent.
- Dissolve the acrylic acid monomer and the pentaerythritol allyl ether cross-linking agent in the solvent. The concentration of the cross-linker will determine the degree of cross-linking.
- Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
- Heat the mixture to the desired reaction temperature (typically 50-70°C).
- Dissolve the initiator (AIBN) in a small amount of the solvent and add it to the reactor.
- Continue the polymerization under a nitrogen atmosphere with constant stirring for several hours. As the polymer forms, it will precipitate out of the solvent.
- After the polymerization is complete, cool the reactor and filter the precipitated polymer.
- Wash the polymer with fresh solvent to remove any unreacted monomer and initiator.
- Dry the resulting **Carbomer 941** powder in a vacuum oven.

Characterization of Cross-linking

This protocol is based on a simple acid-base titration.

Materials:

- **Carbomer 941** powder
- Distilled water
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)

- Potentiometric titrator or pH meter

Procedure:

- Accurately weigh a sample of dried **Carbomer 941**.
- Disperse the sample in a known volume of distilled water with stirring until a homogeneous dispersion is formed.
- Titrate the dispersion with the standardized NaOH solution.
- Record the volume of NaOH solution required to reach the equivalence point, which can be determined from the titration curve (the point of maximum slope).
- Calculate the percentage of carboxylic acid groups using the following formula: $\% \text{ COOH} = (V \times N \times 45.02) / W \times 100$ Where:
 - V = volume of NaOH solution used (in L)
 - N = normality of the NaOH solution
 - 45.02 = molecular weight of the carboxylic acid group (-COOH)
 - W = weight of the **Carbomer 941** sample (in g)

This protocol follows the USP-NF monograph for **Carbomer 941**.

Materials:

- **Carbomer 941** powder
- Distilled water
- Sodium hydroxide solution (to neutralize)
- Rotational viscometer (e.g., Brookfield RVT) with a suitable spindle (e.g., No. 5 spindle as specified in the monograph)
- Constant temperature water bath (25 ± 0.2 °C)

Procedure:

- Prepare a 0.5% (w/w) aqueous dispersion of **Carbomer 941** by slowly adding the powder to vigorously stirred distilled water.
- Neutralize the dispersion to a pH of 7.3-7.8 with a sodium hydroxide solution.
- Allow the neutralized gel to equilibrate in a constant temperature water bath at 25°C for at least 30 minutes.
- Measure the viscosity using the rotational viscometer at a specified rotational speed (e.g., 20 rpm).
- Record the viscosity reading in millipascal-seconds (mPa·s).

This method provides an estimation of the cross-link density by measuring the solvent swelling of the polymer.

Materials:

- Dried **Carbomer 941** sample
- Suitable solvent (e.g., deionized water for hydrogels)
- 120-mesh wire cage
- Analytical balance

Procedure:

- Accurately weigh a dried sample of **Carbomer 941** (W_d).
- Place the sample in the wire cage and immerse it in the solvent at a specific temperature for a sufficient time to reach equilibrium swelling (typically 24-48 hours).
- Remove the cage, blot the surface to remove excess solvent, and weigh the swollen sample (W_s).

- Dry the swollen sample to a constant weight in a vacuum oven and reweigh (W_e). This gives the weight of the extracted polymer.
- Calculate the gel content and swell ratio:
 - Gel Content (%) = $(W_e / W_d) \times 100$
 - Swell Ratio (Q) = $1 + [(W_s - W_e) / W_e] \times (\rho_p / \rho_s)$ Where:
 - ρ_p = density of the polymer
 - ρ_s = density of the solvent

A lower swell ratio indicates a higher cross-link density.

This method utilizes the relationship between the storage modulus (G') of the swollen gel and its cross-link density.

Materials:

- Swollen **Carbomer 941** gel (prepared as in the swelling method)
- Rheometer with parallel plate or cone and plate geometry

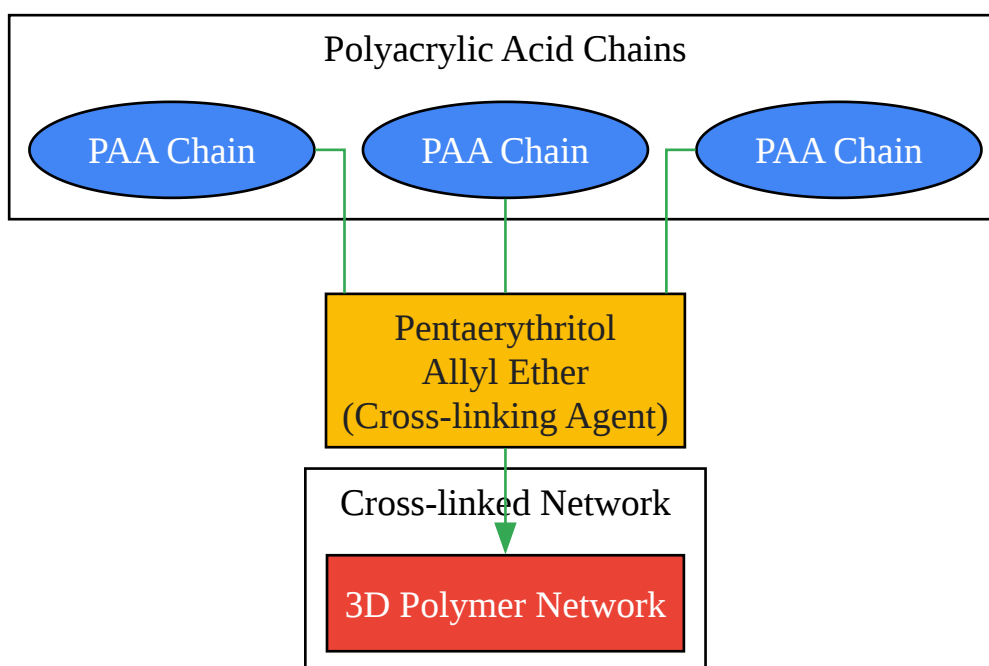
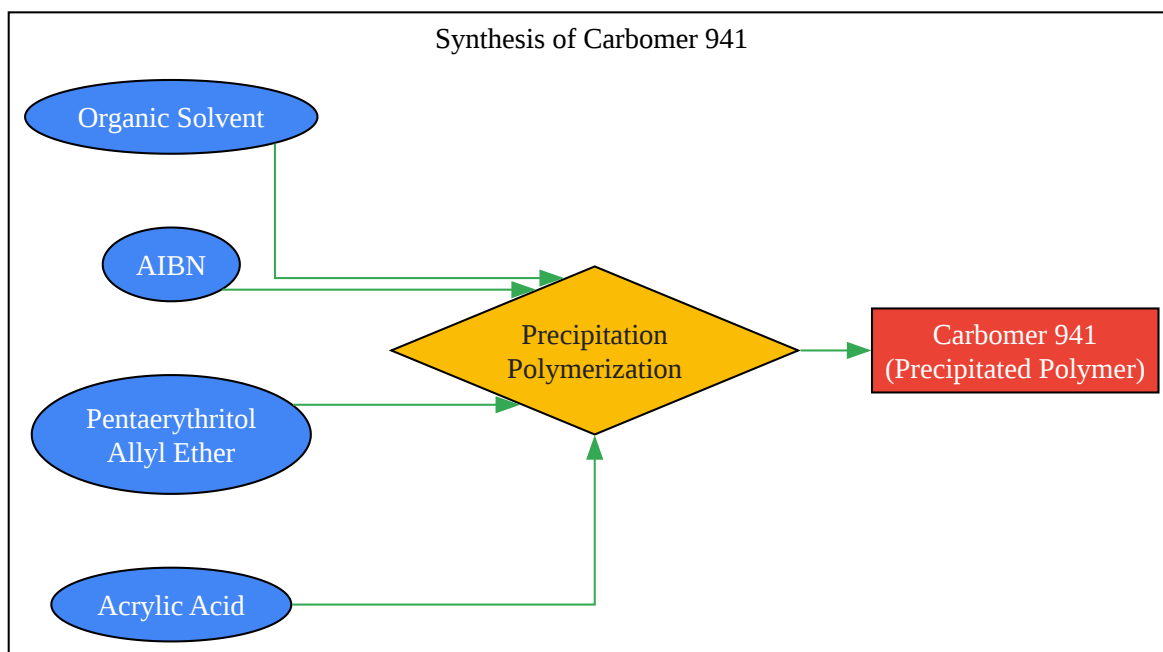
Procedure:

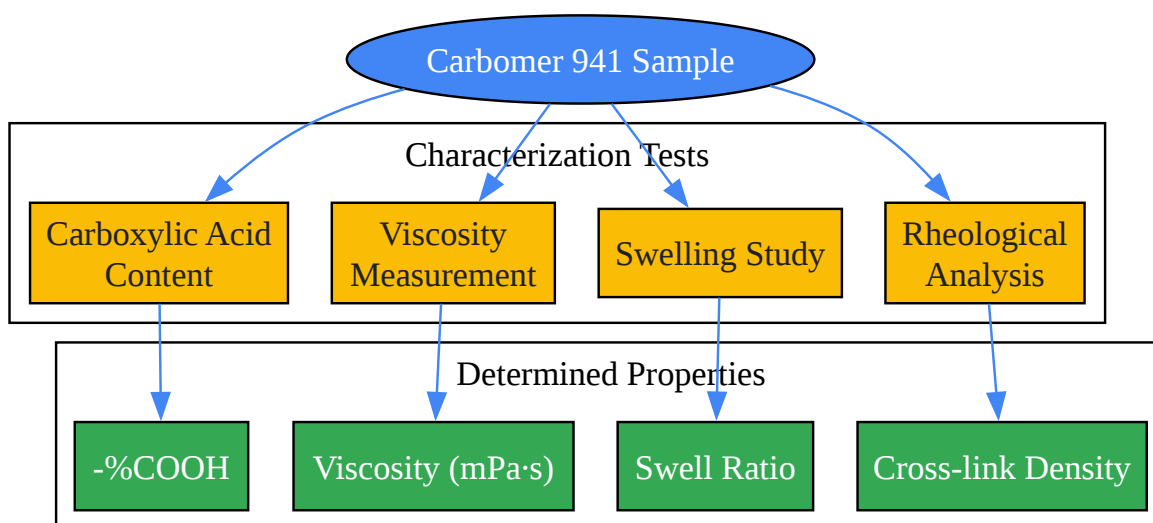
- Place the swollen gel sample in the rheometer.
- Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') in the rubbery plateau region.
- The cross-link density (ν_e), or the number of elastically effective chains per unit volume, can be calculated using the theory of rubber elasticity: $G' = \nu_e \times R \times T$ Where:
 - G' = storage modulus in the rubbery plateau (in Pa)
 - R = ideal gas constant (8.314 J/mol·K)
 - T = absolute temperature (in K)

- The molecular weight between cross-links (M_c) can be calculated as: $M_c = \rho / v_e$ Where:
 - ρ = density of the polymer

Visualizations

The following diagrams illustrate key processes and relationships in the study of **Carbomer 941** cross-linking.





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References

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